Propachlor-d7

Description

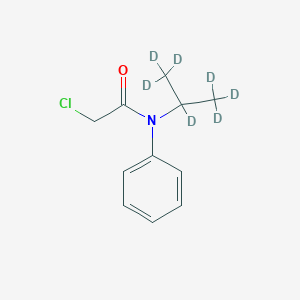

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

218.73 g/mol |

IUPAC Name |

2-chloro-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-N-phenylacetamide |

InChI |

InChI=1S/C11H14ClNO/c1-9(2)13(11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/i1D3,2D3,9D |

InChI Key |

MFOUDYKPLGXPGO-SCENNGIESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C1=CC=CC=C1)C(=O)CCl |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CCl |

Origin of Product |

United States |

Synthesis and Characterization of Propachlor D7 for Academic Applications

Deuteration Strategies for Isotopic Labeling

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or system. wikipedia.org In the case of Propachlor-d7, the focus is on introducing deuterium (B1214612) atoms specifically at the N-isopropyl group of the 2-chloro-N-phenylacetamide structure. lgcstandards.com

Specific Deuteration at the Isopropyl Moiety

The isopropyl group, -CH(CH₃)₂, is the target for deuteration, transforming it into -CD(CD₃)₂. This specific placement is crucial as it creates a stable, non-labile isotopic label. Unlike hydrogens on hydroxyl or amine groups, which can readily exchange with hydrogen atoms from the surrounding environment (like water), the carbon-deuterium bonds of the isopropyl group are stable under typical analytical conditions. wikipedia.orgrsc.org This stability ensures the integrity of the labeled standard throughout sample preparation and analysis.

Methodologies for Deuterium Incorporation

The synthesis of this compound involves the use of a deuterated precursor for the isopropyl group. A common strategy is to utilize a deuterated isopropyl-containing reagent in the N-alkylation step of the synthesis. For instance, the synthesis can be adapted from established methods for creating N-isopropylacetanilides.

One potential synthetic route involves the reaction of 2-chloro-N-phenylacetamide with a deuterated isopropyl source. A key starting material would be a fully deuterated isopropyl halide, such as 2-iodopropane-d7. The synthesis would proceed via the N-alkylation of the parent aniline (B41778) derivative.

General synthetic approaches for introducing deuterated alkyl groups include:

Reductive amination: Reacting an aniline with a deuterated ketone (acetone-d6) in the presence of a reducing agent.

Alkylation with deuterated reagents: Using a deuterated alkyl halide (e.g., 2-bromopropane-d7) to alkylate the nitrogen atom of an acetanilide (B955).

Catalytic deuteration: While more common for introducing deuterium into unsaturated systems, specific catalysts and conditions can facilitate H/D exchange at alkyl positions, though this is often less specific. rsc.org

For this compound, the most direct and specific method involves building the molecule with a pre-labeled isopropyl-d7 fragment to ensure precise and high-level deuterium incorporation.

Spectroscopic and Chromatographic Validation of this compound Purity and Isotopic Enrichment

Rigorous analytical validation is essential to confirm the chemical purity, the precise location of the deuterium atoms, and the degree of isotopic enrichment in the final this compound product.

Advanced Mass Spectrometry for Isotopic Confirmation

Mass spectrometry (MS) is a primary technique for confirming the successful incorporation of deuterium by detecting the mass shift between the labeled and unlabeled compounds. wikipedia.org High-resolution mass spectrometry (HRMS) is particularly valuable for providing accurate mass measurements, which can confirm the elemental composition.

In the analysis of this compound, the molecular ion peak will be shifted by approximately 7 mass units compared to the unlabeled Propachlor. For example, if the protonated molecule of Propachlor [M+H]⁺ appears at m/z 212.07, the corresponding ion for this compound [M+H]⁺ would be expected at m/z 219.12. lgcstandards.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms on the isopropyl fragment. researchgate.net

Table 1: Theoretical Mass Spectrometry Data for Propachlor and this compound

| Compound | Molecular Formula | Exact Mass | [M+H]⁺ (m/z) |

| Propachlor | C₁₁H₁₄ClNO | 211.08 | ~212.08 |

| This compound | C₁₁H₇D₇ClNO | 218.12 | ~219.12 |

This interactive table allows for sorting and filtering of the data.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Placement

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the exact position of the deuterium labels within the molecule. rug.nl While ¹H NMR is used to observe hydrogen nuclei, ²H (Deuterium) NMR directly observes the deuterium nuclei. wikipedia.orgmagritek.com

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the isopropyl methine and methyl protons would be absent or significantly diminished, providing strong evidence of successful deuteration. libretexts.org

²H NMR: A deuterium NMR spectrum would show signals in the regions corresponding to the chemical shifts of the isopropyl group, directly confirming the presence and location of the deuterium atoms. wikipedia.orgsigmaaldrich.com

¹³C NMR: In the carbon-13 NMR spectrum, the carbon atoms bonded to deuterium will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts (isotope shifts), further verifying the site of labeling. rsc.org

Table 2: Expected NMR Signal Changes from Propachlor to this compound

| Nucleus | Propachlor Signal (Expected) | This compound Signal (Expected) | Rationale |

| ¹H | Septet (isopropyl CH), Doublet (isopropyl CH₃) | Signals absent or greatly reduced | Replacement of H with D |

| ²H | No signal | Signals present for CD and CD₃ groups | Direct detection of deuterium |

| ¹³C | Signals for isopropyl carbons | Signals show C-D coupling and potential isotope shift | Deuterium affects the attached carbon's signal |

This interactive table allows for sorting and filtering of the data.

Chromatographic Purity Assessment

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to determine the chemical purity of the synthesized this compound. These methods separate the labeled compound from any starting materials, by-products, or unlabeled Propachlor.

By coupling chromatography with mass spectrometry (LC-MS or GC-MS), it is possible to simultaneously assess purity and confirm isotopic identity. rsc.orgnih.gov A single, sharp chromatographic peak corresponding to the mass of this compound indicates a high degree of chemical and isotopic purity. The area of this peak relative to any impurities provides a quantitative measure of purity.

Advanced Analytical Methodologies Utilizing Propachlor D7

Sample Preparation Techniques for Propachlor and its Metabolites

Derivatization Strategies for Specific Analytes

Propachlor-d7, a deuterated analog of the herbicide Propachlor, serves as a critical tool in modern analytical chemistry, particularly within environmental monitoring and food safety laboratories. Its primary application lies in its role as a stable isotope-labeled internal standard (IS) for the accurate and precise quantification of target analytes using mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) sigmaaldrich.cneuropa.eulcms.cz. While this compound is most directly associated with the analysis of Propachlor itself, its utility extends to supporting analytical methodologies that involve the derivatization of other pesticide compounds to enhance their detectability, volatility, or chromatographic separation.

The Necessity of Derivatization in Pesticide Analysis

Many pesticides, especially those with polar functional groups or low volatility, present significant challenges for direct analysis by GC-MS or LC-MS/MS. Derivatization strategies are employed to overcome these limitations by chemically modifying the analyte. Key reasons for employing derivatization include:

Improving Volatility for GC-MS: For compounds that are non-volatile or thermally labile, derivatization can convert them into more volatile and stable derivatives suitable for GC analysis epa.goveuropa.eu.

Enhancing Detectability and Selectivity: Derivatization can introduce functional groups that improve the analyte's response in specific detectors (e.g., electron capture detector - ECD, or mass spectrometer) or enhance ionization efficiency in MS, thereby lowering detection limits epa.goveuropa.eushimadzu.com.

Improving Chromatographic Separation: Derivatization can alter the polarity and molecular structure of analytes, leading to better peak shape and improved separation from matrix components or other analytes in GC or LC systems europa.eu.

Key Derivatization Strategies for Pesticide Analysis

Several classes of pesticides commonly require derivatization for reliable analysis. This compound, as an internal standard, is valuable in these complex analytical workflows.

Analysis of Acidic Herbicides (e.g., Phenoxyalkanoic Acids): Herbicides like 2,4-D and MCPA, belonging to the phenoxyalkanoic acid class, are polar and possess low volatility, making direct GC analysis difficult epa.govpsu.edugalab.com. A common derivatization strategy involves esterification, often using reagents such as pentafluorobenzyl bromide (PFBBr) or diazomethane, to convert the acidic carboxyl group into a more volatile and electron-capturing ester epa.gov. This derivatization significantly enhances their detectability by GC-MS, allowing for lower limits of detection (LODs) and improved recovery rates epa.govpsu.edu. For instance, PFBBr derivatization followed by GC-MS analysis can achieve LODs in the low nanogram per liter range, with recoveries typically exceeding 80% when appropriate internal standards are used epa.govpsu.edu.

Analysis of Polar Pesticides (e.g., Glyphosate, AMPA): Glyphosate and its metabolite aminomethylphosphonic acid (AMPA) are highly polar, zwitterionic compounds that are difficult to analyze directly by LC-MS/MS due to poor ionization efficiency and chromatographic behavior shimadzu.com. A widely adopted derivatization technique for these compounds involves reaction with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) to form derivatives with improved ionization properties and chromatographic retention shimadzu.com. This derivatization is crucial for achieving sensitive and accurate quantification in complex matrices like food and water samples.

This compound as a Deuterated Internal Standard in Derivatization-Based Methods

In analytical methods that incorporate derivatization steps, the efficiency of the derivatization reaction itself can vary due to factors such as reagent quality, reaction time, temperature, and matrix components. This compound, when added to the sample at an early stage (e.g., prior to extraction or derivatization), behaves chemically almost identically to the target analyte but is distinguishable by its mass. This allows it to:

Compensate for Sample Preparation Losses: this compound undergoes the same extraction and purification steps as the target analyte, thus accounting for any losses incurred during these processes sigmaaldrich.cneuropa.eulcms.cz.

Correct for Derivatization Efficiency Variations: By being subjected to the same derivatization reaction, this compound helps to correct for any variability in the derivatization yield, ensuring that the ratio of analyte to internal standard remains consistent nih.gov.

Mitigate Matrix Effects: In complex matrices, ion suppression or enhancement can affect the ionization of analytes. Deuterated internal standards like this compound are invaluable for compensating for these matrix effects, leading to more accurate and reproducible quantitative results sigmaaldrich.cneuropa.eulcms.cz.

The use of this compound as an internal standard in conjunction with derivatization strategies ensures that the quantitative analysis of challenging pesticide analytes is robust, accurate, and sensitive.

Data Table: Common Derivatization Strategies for Pesticides

| Analyte Class/Example | Challenges in Direct Analysis | Common Derivatization Reagent(s) | Primary Analytical Technique | Purpose of Derivatization | Typical Performance Metrics (with IS) |

| Phenoxyalkanoic Acids (e.g., 2,4-D, MCPA) | Low volatility, polarity | Pentafluorobenzyl bromide (PFBBr), Diazomethane | GC-MS | Increased volatility, enhanced ECD/MS sensitivity, improved chromatographic separation | LODs: ng/L range; Recoveries: >80%; RSDs: <15% epa.govpsu.edu |

| Glyphosate, AMPA | High polarity, zwitterionic, poor ionization | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | LC-MS/MS | Improved ionization, better chromatographic retention, enhanced sensitivity | Improved sensitivity and accuracy in complex matrices shimadzu.com |

| Chlorinated Herbicides (general) | Variable volatility, polarity | Methylation, Pentafluorobenzylation | GC-MS | Increased volatility, improved detector response | Enhanced accuracy and precision epa.gov |

Compound List

this compound

Propachlor

2,4-D (2,4-Dichlorophenoxyacetic acid)

MCPA (2-Methyl-4-chlorophenoxyacetic acid)

Glyphosate

AMPA (Aminomethylphosphonic acid)

Kinetic Isotope Effect Kie Studies Involving Deuterated Propachlor

Theoretical Framework of Kinetic Isotope Effects in Reaction Mechanisms

A kinetic isotope effect (KIE) is formally defined as the ratio of rate constants for a reaction involving a lighter isotope () compared to a heavier isotope (), i.e., KIE = wikipedia.orgiupac.org. The magnitude of this effect is largely determined by the relative mass difference of the isotopes and whether a bond to the isotopically substituted atom is cleaved or formed in the rate-determining step wikipedia.org.

Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically labeled atom is directly involved in the bond-breaking or bond-forming process within the rate-determining step of a reaction wikipedia.orgslideshare.net. These effects are typically larger because the vibrational frequencies associated with the breaking or forming bond are significantly altered by isotopic substitution. For example, the difference in ZPE between a C-H bond and a C-D bond is substantial, leading to a noticeable change in the activation energy for reactions involving their cleavage wikipedia.orgnumberanalytics.com.

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically labeled atom is not directly involved in bond cleavage or formation in the rate-determining step, but its presence influences the reaction rate through changes in vibrational frequencies, hyperconjugation, or rehybridization in the transition state wikipedia.orgslideshare.net. SKIEs are generally smaller than PKIEs but remain valuable for mechanistic investigations.

The magnitude and sign of a KIE provide crucial information for mechanistic studies numberanalytics.comacs.org. A "normal" KIE (KIE > 1) indicates that the reaction involving the lighter isotope is faster, typically implying that bond cleavage or formation involving that isotope is part of the rate-limiting step wikipedia.org. Conversely, an "inverse" KIE (KIE < 1) suggests that the reaction with the heavier isotope is faster, which can occur when the force constant of a bond increases in the transition state wikipedia.org.

KIEs are instrumental in:

Characterizing Transition State Structures: The magnitude of KIEs can correlate with the geometry of the transition state, such as the degree of bond breaking or formation and the symmetry of the transition state acs.org. For instance, hydrogen transfer reactions often exhibit maximum KIEs when the transition state is symmetric acs.org.

Distinguishing Reaction Mechanisms: KIEs can differentiate between competing reaction pathways, such as unimolecular versus bimolecular processes or different modes of bond activation wikipedia.org.

The relationship between KIEs and DRCs is such that the logarithm of the KIE can be expressed as a weighted average of the free energy differences between isotopologues for all species in the mechanism, with the weighting factors being their respective DRCs osti.govresearchgate.netacs.org. This means that species with high DRCs have a disproportionately large influence on the observed KIE. Understanding DRCs allows for a more nuanced interpretation of KIEs, moving beyond a singular focus on the rate-determining step to consider the collective influence of kinetically relevant species researchgate.netacs.org. This approach is valuable for validating microkinetic models and predicting reaction outcomes osti.govosti.gov.

Application of Propachlor-d7 in Elucidating Degradation Mechanisms

Propachlor, a chloroacetanilide herbicide, undergoes various degradation processes in the environment, including microbial breakdown, photodegradation, and hydrolysis. This compound, a deuterated analog, can be employed in KIE studies to dissect these complex degradation pathways. While specific published KIE studies on this compound were not identified in the available literature, the principles of KIE analysis can be applied to understand its fate.

The carbon-chlorine (C-Cl) bond in Propachlor is a key functional group susceptible to cleavage during degradation. By synthesizing this compound with deuterium (B1214612) atoms strategically placed on the carbon atom adjacent to the chlorine (the alpha-carbon), KIE studies can investigate the role of C-Cl bond cleavage in the rate-limiting step of degradation processes.

If a degradation mechanism involves the direct cleavage of the C-Cl bond, a significant primary KIE (k_H/k_D > 1) would be expected for the reaction involving the deuterated compound compared to the non-deuterated one. This would indicate that the breaking of the C-Cl bond is a kinetically significant event. For example, if an enzyme or a chemical process directly targets this bond for scission, the stronger C-D bond in this compound would resist cleavage more than the C-H bond in Propachlor, leading to a measurable kinetic isotope effect. This can help differentiate between degradation pathways where C-Cl bond scission is rate-limiting versus those where it is not.

Microbial degradation of Propachlor often involves enzymatic transformations, which can include C-H bond activation, oxidation, or other metabolic processes. By preparing this compound with deuterium labels at positions vulnerable to enzymatic attack, KIE studies can probe the mechanisms employed by microorganisms.

Data Tables

No specific research findings or quantitative data tables pertaining to Kinetic Isotope Effect studies involving this compound were identified in the provided search results. Therefore, detailed research findings and data tables cannot be presented for this specific compound.

Environmental Fate and Degradation Pathways of Propachlor: Mechanistic Insights from Isotopic Labeling

Microbial Degradation Mechanisms and Metabolite Formation

Microbial degradation is recognized as the primary mechanism for Propachlor dissipation in both soil and aquatic environments who.int. Soil microorganisms play a significant role in transforming Propachlor through various metabolic pathways, often leading to the formation of water-soluble metabolites.

Characterization of Novel Degradation Pathways in Soil Bacteria

Research has identified distinct microbial degradation pathways for Propachlor in soil bacteria. Studies have characterized the metabolic capabilities of specific bacterial strains, such as Acinetobacter strain BEM2 and Pseudomonas strain PEM1, which can utilize Propachlor as a sole carbon source researchgate.netnih.govnih.govscience.gov. These bacteria exhibit inducible degradation pathways, with the carbon atoms from the Propachlor ring ultimately being converted to carbon dioxide researchgate.netnih.govnih.gov.

Pseudomonas strain PEM1 Pathway: This pathway involves the accumulation of intermediates such as N-isopropylacetanilide, acetanilide (B955), acetamide, and catechol. The degradation may involve pathways similar to those for aromatic compound degradation in Pseudomonas species researchgate.netnih.gov.

Acinetobacter strain BEM2 Pathway: This pathway leads to the accumulation of N-isopropylacetanilide, N-isopropylaniline, isopropylamine (B41738), and catechol. The formation of N-isopropylaniline and isopropylamine suggests distinct metabolic routes compared to Pseudomonas PEM1 researchgate.netnih.govnih.gov.

The use of Propachlor-d7 in such studies would allow for precise tracking of the deuterium (B1214612) label through these pathways, confirming the origin of identified intermediates and providing definitive mechanistic insights.

Identification of Predominant Water-Soluble Metabolites

The degradation of Propachlor in soil and water typically yields several metabolites, with a significant proportion being water-soluble. These metabolites are crucial for understanding the environmental fate, as their solubility influences their mobility and potential for leaching.

Key water-soluble metabolites identified from Propachlor degradation studies include:

[(1-methylethyl)phenylamino]oxoacetic acid (oxanilic acid derivative) inchem.org

2-[(1-methylethyl)phenylamino]-2-oxoethanesulfonic acid (sulfonic acid derivative) inchem.org

{{[(methylethyl)phenylamino]acetyl}sulfinyl}acetic acid inchem.org

N-isopropylaniline researchgate.netnih.govnih.govinchem.org

N-isopropylacetanilide researchgate.netnih.govnih.gov

Glutathione (B108866) conjugate of Propachlor inchem.org

Gamma-glutamylcysteine conjugate inchem.org

This compound would be instrumental in confirming the isotopic origin of these metabolites, providing direct evidence of their formation from the parent compound.

Role of Microorganisms in Biotic Transformation

Microorganisms are the primary drivers of Propachlor's biotic transformation in the environment who.intredalyc.org. Soil bacteria, such as those belonging to the genera Moraxella and Xanthobacter, have been identified as key players in Propachlor degradation nih.govnih.gov. These microbial communities can efficiently break down Propachlor, with degradation rates influenced by factors like soil moisture, temperature, and nutrient availability epa.govwho.int. The ability of these microorganisms to utilize Propachlor as a carbon source highlights their significant role in its environmental dissipation and the remediation of contaminated sites redalyc.orgnih.govnih.gov.

Abiotic Transformation Processes

In addition to microbial activity, Propachlor can also undergo abiotic transformations through photodegradation and hydrolysis, although these processes are generally less significant than microbial degradation under typical environmental conditions.

Photodegradation Pathways and Sensitizer Effects

Propachlor is generally considered stable to ultraviolet radiation nih.gov. However, photodegradation can occur in aqueous media, particularly under prolonged irradiation or in the presence of photosensitizers who.intresearchgate.net. Laboratory studies using simulated sunlight have shown very weak photolysis of Propachlor, with minimal degradation observed who.int. The addition of photosensitizers, such as riboflavin (B1680620) or certain surfactants, can enhance the rate of photodegradation who.int.

Identified photodecomposition products include N-isopropyloxindole, N-isopropyl-3-hydroxyoxindole, and a spiro compound nih.gov. The presence of humic substances in natural waters can influence photodegradation rates, sometimes reducing them compared to distilled water researchgate.net. Studies using this compound would be valuable in characterizing the specific photochemical reactions and identifying the precise positions of isotopic labeling in the resulting photoproducts.

Hydrolytic Stability and Pathways in Aqueous Media

Propachlor exhibits hydrolytic stability in aqueous media across a range of pH values who.intnih.gov. Studies indicate that Propachlor is resistant to hydrolysis at pH 5, 7, and 9 nih.gov. Volatilization from water is also considered a minor fate process due to Propachlor's high water solubility and relatively low vapor pressure who.intnih.gov. Therefore, biotic degradation remains the dominant loss mechanism from aquatic systems who.int.

Environmental Persistence and Mobility Studies Using Labeled Compounds

The study of environmental persistence and mobility is critical for predicting the potential exposure of non-target organisms and ecosystems to pesticides. Isotopic labeling provides an indispensable tool for these investigations by allowing researchers to track the precise fate of a compound and its metabolites. Deuterated compounds like this compound serve as ideal tracers, enabling quantitative analysis of partitioning, degradation, and movement through various environmental compartments.

Adsorption and Desorption Behavior in Various Soil Types

The interaction of a pesticide with soil particles, quantified by adsorption and desorption coefficients (Kd, Koc), dictates its availability for degradation, plant uptake, and translocation within the soil profile. Propachlor's behavior in soils is significantly influenced by soil properties, particularly organic matter content.

Propachlor generally exhibits moderate to high mobility in soils, indicating relatively weak adsorption to soil colloids. This mobility is more pronounced in sandy soils with low organic matter content who.intepa.govepa.govepa.gov. Conversely, soils with a higher organic carbon content tend to increase Propachlor's adsorption, thereby reducing its mobility researchgate.net. The presence of amendments like dissolved organic matter (DOM) or surfactants has been shown to decrease Propachlor's sorption and increase its desorption acs.org. However, other organic amendments, such as pig manure compost (PMC) and lakebed sludge (SL), have been observed to enhance Propachlor's sorption and decrease its desorption, leading to reduced mobilization researchgate.net.

Table 1: Adsorption and Desorption Behavior of Propachlor in Soils

| Soil Type/Condition | Organic Matter Content (Typical/Range) | Adsorption Behavior (General) | Mobility Indication | Key Influencing Factors/Amendments | Mechanistic Insight from Isotopic Labeling (e.g., this compound) |

| Sandy Soils | Low | Weak adsorption | High mobility | Low organic matter | Tracking labeled this compound quantifies its partitioning between soil and water, confirming weak binding and rapid movement. |

| Soils with High OM | High | Stronger adsorption | Lower mobility | High organic carbon content | Isotopic tracing reveals reduced movement of this compound in high OM soils, elucidating the protective role of organic matter. |

| Soil + DOM/Surfactants | Varies | Reduced sorption, increased desorption | Increased mobility | Presence of DOM/surfactants | Quantifying this compound in leachate demonstrates enhanced mobility due to DOM/surfactant interactions with soil binding sites. |

| Soil + Organic Amendments (e.g., PMC, SL) | Varies | Increased sorption, decreased desorption | Reduced mobility | Presence of organic amendments | Isotopic analysis confirms reduced migration of this compound in amended soils, validating the effectiveness of amendments in mitigating leaching. |

Isotopic labeling with this compound allows for precise quantification of the compound's distribution between soil and solution phases during adsorption and desorption experiments. This enables the generation of detailed adsorption isotherms and the determination of key parameters like Kd and Koc. By tracking the labeled compound, researchers can directly observe how soil properties and amendments influence the binding affinity and subsequent mobility of Propachlor and its transformation products.

Leaching Potential and Groundwater Contamination Dynamics

The potential for a pesticide to leach through the soil profile and contaminate groundwater is a critical environmental concern. Leaching is influenced by the pesticide's adsorption characteristics, water solubility, soil texture, organic matter content, and environmental conditions such as rainfall and temperature.

Propachlor is generally considered to have a high leaching potential, particularly in sandy soils with low organic matter content epa.govepa.govepa.gov. Its relatively high water solubility and diffusion coefficient contribute to its rapid movement through the soil who.int. While some studies suggest Propachlor is not expected to leach significantly under normal conditions who.int, monitoring data indicates it has reached surficial groundwater resources in several studies epa.gov. The major dissipation routes in the absence of microbial activity can include leaching epa.gov. Furthermore, certain metabolites of Propachlor, particularly acid degradates, are known to possess a high potential for leaching and persistence in groundwater who.intepa.gov.

The presence of dissolved organic matter (DOM) or surfactants can enhance Propachlor's movement in soil columns, leading to increased concentrations in leachate acs.org. Conversely, organic amendments like pig manure compost (PMC) and lakebed sludge (SL) have been shown to reduce the total concentration of Propachlor in soil leachate and its migration within soil profiles researchgate.net. Remediation strategies involving thiourea (B124793) have also demonstrated a significant reduction in leaching losses from soil columns researchgate.netusda.gov.

Table 2: Leaching Potential and Groundwater Contamination Dynamics of Propachlor

| Soil Type/Condition | Leaching Potential (General) | Factors Influencing Leaching | Evidence of Groundwater Contamination | Impact of Amendments/Remediation | Mechanistic Insight from Isotopic Labeling (e.g., this compound) |

| Sandy soils, low OM | High | High water solubility, rapid diffusion, low adsorption | Detected in surficial groundwater | Enhanced by DOM/surfactants; reduced by organic amendments (PMC, SL) and thiourea | Labeled this compound directly measures the extent and rate of downward movement, validating predictive models and identifying transport pathways. |

| Soils with high OM | Moderate to Low | Lower adsorption | Less likely to reach groundwater | Reduced by organic amendments | Isotopic tracers illustrate reduced penetration of this compound into deeper soil layers, confirming the role of OM in retention. |

| Under dry/cold conditions | Increased persistence, potentially altered mobility | Reduced microbial activity, low moisture | - | - | Isotopic analysis tracks slower degradation and potentially altered movement patterns under stressed conditions, providing insights into persistence. |

| Metabolites (e.g., acid degradates) | High potential to leach and persist | Low affinity to adsorb soil | Detected in groundwater | - | Tracking labeled metabolites of this compound provides definitive data on their mobility and persistence in groundwater, crucial for risk assessment. |

Isotopic labeling with this compound is instrumental in studying leaching dynamics. By applying the labeled compound to soil columns or field plots and monitoring the isotope's movement through soil horizons and into leachate or groundwater, researchers can accurately quantify leaching extent and rate. This approach allows for the validation of environmental fate models and provides a mechanistic understanding of how soil properties and environmental factors influence pesticide transport. Furthermore, tracking labeled metabolites helps identify which transformation products are mobile and contribute to groundwater contamination.

Compound Names:

| Common Name | Chemical Name |

| Propachlor | 2-chloro-N-isopropylacetanilide |

| This compound | Deuterated Propachlor (7 deuterium atoms) |

Biochemical Metabolism of Propachlor: Tracer Studies in Non Human Organisms

Metabolic Pathways in Plants

In plant species, Propachlor is rapidly metabolized, primarily through a detoxification pathway involving conjugation with endogenous peptides. This process renders the molecule more water-soluble and less phytotoxic.

Conjugation with Glutathione (B108866) and Related Peptides

The principal mechanism for Propachlor detoxification in plants is its conjugation with the tripeptide glutathione (GSH). tandfonline.comusgs.gov This reaction involves the nucleophilic attack of the sulfhydryl group of glutathione on the electrophilic carbon of the chloroacetyl group of Propachlor, leading to the displacement of the chlorine atom. tandfonline.cominchem.org This initial conjugate is often the first in a series of peptide conjugates.

Studies have demonstrated that following the initial glutathione conjugation, further enzymatic cleavage can occur. For instance, research has identified the γ-glutamylcysteine conjugate of Propachlor as a subsequent metabolite, indicating the removal of the glycine (B1666218) residue from the initial glutathione conjugate. inchem.org The rapid formation of these water-soluble metabolites was observed in various plant species within hours of treatment. inchem.org

Enzymatic versus Non-Enzymatic Reaction Mechanisms

The conjugation of Propachlor with glutathione is primarily an enzymatic process, catalyzed by glutathione S-transferases (GSTs). tandfonline.comunl.edu GSTs are a family of enzymes present in plants that facilitate the detoxification of a wide range of xenobiotics by increasing the rate of their conjugation with glutathione. tandfonline.comunl.edu The involvement of GSTs provides a degree of selectivity, as the levels and activity of these enzymes can vary between different plant species, contributing to differences in tolerance to Propachlor.

While enzymatic catalysis is the main driver of this reaction, the possibility of non-enzymatic nucleophilic substitution by glutathione cannot be entirely ruled out, as glutathione is a potent nucleophile. researchgate.net However, the efficiency and speed of the metabolic process observed in plants strongly suggest that the reaction is predominantly enzyme-mediated. tandfonline.com

Identification of Water-Soluble Metabolites and Intermediates

Tracer studies have been crucial in identifying the water-soluble metabolites of Propachlor in plants. The primary metabolites are peptide conjugates, which are sequestered within the plant cell, often in the vacuole, to complete the detoxification process. unl.edu

Key identified water-soluble metabolites include:

Propachlor-S-glutathione: The initial product of the conjugation reaction. inchem.org

γ-Glutamylcysteine conjugate of Propachlor: Formed by the enzymatic removal of glycine from the glutathione conjugate. inchem.org

Cysteine conjugate of Propachlor: Resulting from the further removal of the glutamyl group. nih.gov

In addition to these peptide conjugates, further degradation can lead to other water-soluble compounds. For example, studies have identified the formation of oxanilic and sulfonic acids from the modification of the C-2 carbon of Propachlor. inchem.org

Table 1: Key Water-Soluble Metabolites of Propachlor Identified in Plants

| Metabolite Name | Parent Conjugate/Precursor | Plant Species | Citation |

|---|---|---|---|

| Propachlor-S-glutathione | Propachlor + Glutathione | Corn, Sorghum, Sugarcane, Barley | inchem.org |

| γ-Glutamylcysteine conjugate | Propachlor-S-glutathione | Corn, Sorghum, Sugarcane, Barley | inchem.org |

| Cysteine conjugate | γ-Glutamylcysteine conjugate | Corn, Sorghum, Sugarcane, Barley | nih.gov |

| Oxanilic acids | Propachlor | Soil/Plants | inchem.org |

| Sulfonic acids | Propachlor | Soil/Plants | inchem.org |

Metabolic Transformations in Mammalian Systems (Non-Human)

In non-human mammalian systems, such as rats, pigs, and chickens, Propachlor is also efficiently metabolized and does not tend to accumulate in the body. who.int The metabolic pathways share similarities with those in plants, particularly the initial glutathione conjugation, but proceed further to produce mercapturic acid derivatives.

Glutathione Conjugation and Mercapturic Acid Pathway

The central metabolic route for Propachlor in mammals is the mercapturic acid pathway (MAP). who.intwikipedia.org This pathway begins with the conjugation of Propachlor with glutathione, a reaction mediated by glutathione transferases, similar to the process in plants. who.int This initial step serves to inactivate the reactive electrophilic nature of the herbicide. who.int

The resulting glutathione conjugate is then sequentially broken down. The glutamyl and glycinyl residues are cleaved off, forming the cysteine conjugate. who.int This cysteine conjugate is then N-acetylated to form the final mercapturic acid conjugate (N-acetylcysteine conjugate), which is a water-soluble compound readily excreted in the urine. who.intwikipedia.orgnih.gov Studies in rats have shown that the mercapturic acid of Propachlor is a major urinary metabolite, although it may not be the sole end product. capes.gov.br

The involvement of gastrointestinal microflora is significant in the metabolism of MAP intermediates. Bacteria in the gut possess C-S lyase enzymes that can cleave the cysteine conjugate, leading to the formation of other metabolites. who.intnih.gov In germ-free rats, the metabolic profile of Propachlor is altered, highlighting the crucial role of the gut microbiome in its complete degradation. nih.gov

Oxidative Metabolic Pathways

In addition to the mercapturic acid pathway, oxidative metabolism also plays a role in the transformation of Propachlor in mammals. These reactions are typically catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net

Oxidative pathways can lead to the formation of hydroxylated metabolites. For instance, studies in rats have identified hydroxylated derivatives of Propachlor metabolites in the urine. nih.gov These include 4'-hydroxy-2-(methylsulfonyl)-acetanilide and N-(1-hydroxyisopropyl)-2-(methylsulfonyl) acetanilide (B955). nih.gov These hydroxylated compounds can also undergo further conjugation, such as with glucuronic acid, to form glucuronides, which enhances their water solubility and facilitates their excretion. nih.gov

Table 2: Major Metabolites of Propachlor Identified in Non-Human Mammalian Systems

| Metabolite Name | Metabolic Pathway | Species | Primary Excretion Route | Citation |

|---|---|---|---|---|

| Propachlor-S-glutathione | Mercapturic Acid Pathway | Rat, Pig, Chicken | Bile | who.intnih.gov |

| Propachlor-cysteine conjugate | Mercapturic Acid Pathway | Rat, Pig | Urine | who.intnih.gov |

| Propachlor mercapturic acid | Mercapturic Acid Pathway | Rat | Urine | nih.govcapes.gov.br |

| 2-(Methylsulfonyl)-acetanilide | Oxidative/Mercapturic Acid Pathway | Rat | Urine | nih.gov |

| 4'-Hydroxy-2-(methylsulfonyl)-acetanilide | Oxidative/Mercapturic Acid Pathway | Rat | Urine | nih.gov |

| N-(1-Hydroxyisopropyl)-2-(methylsulfonyl) acetanilide | Oxidative/Mercapturic Acid Pathway | Rat | Urine | nih.gov |

| Glucuronide conjugates | Oxidative/Phase II Conjugation | Rat | Urine | nih.gov |

Formation of Methyl Sulfone Metabolites

The biotransformation of Propachlor in mammalian systems can lead to the formation of methyl sulfone derivatives. This metabolic pathway is significant as it represents a major route of detoxification and elimination. Studies in rats have demonstrated that the initial step in the formation of these metabolites involves the conjugation of Propachlor with glutathione. This reaction is followed by further enzymatic processing to a cysteine conjugate. nih.gov

A crucial step in this pathway is the cleavage of the cysteine conjugate by a C-S lyase enzyme, which is present in the animal. nih.gov This cleavage releases a sulfur-containing moiety that is subsequently methylated and oxidized to form the methyl sulfone group. Tracer studies using radiolabeled compounds have been instrumental in elucidating this pathway. For instance, when rats were administered the cysteine conjugate of Propachlor labeled with sulfur-35 (B81441) (³⁵S), the resulting urinary methylsulfonyl metabolites were also found to be labeled with ³⁵S. nih.gov Conversely, when the cysteine conjugate was labeled with carbon-14 (B1195169) (¹⁴C) in the cysteine portion, no ¹⁴C-labeled methylsulfonyl groups were detected in the metabolites. nih.gov This provides strong evidence that the sulfur atom in the methyl sulfone metabolites originates from the cysteine conjugate of Propachlor. nih.gov

Comparative Metabolism Studies and Species-Specific Pathways

The metabolism of xenobiotics like Propachlor can vary significantly between different species. Understanding these differences is crucial for extrapolating toxicological data from animal models to humans and for assessing environmental fate.

In Vitro Approaches for Metabolic Profiling

In vitro metabolic studies are a cornerstone for comparing metabolic pathways across species without the need for extensive animal testing. labcorp.comnih.gov These approaches typically utilize subcellular fractions, such as microsomes or S9 fractions, or intact cells like primary hepatocytes, from different species, including humans and various laboratory animals. europa.eudigitellinc.com By incubating Propachlor with these in vitro systems, researchers can identify and quantify the resulting metabolites, providing a profile of the metabolic capabilities of each species. nih.gov

For agrochemicals, a tiered in vitro experimental approach is often recommended to compare metabolic profiles between humans and the animal species used in safety studies. nih.govresearchgate.net The primary goal is to ensure that all significant human metabolites are also formed in the toxicological species, a concept that helps in validating the animal model. nih.goveuropa.eu These studies are designed to detect both unique human metabolites and disproportionate metabolites (those formed at much higher levels in humans than in test animals). europa.eu The use of primary hepatocytes is often preferred as they represent the most comprehensive in vitro system for predicting in vivo metabolites. europa.eu

Studies on chloroacetanilide herbicides have shown that such in vitro systems can reveal species-specific differences in metabolic rates and pathways. For example, the rate of metabolism and the preference for certain conjugation pathways (e.g., glucuronidation vs. sulfation) can differ between species like rats, mice, dogs, and humans. digitellinc.com

Evaluating the Relevance of Animal Models in Pesticide Metabolism Research

The selection of an appropriate animal model is a critical aspect of pesticide research, as the metabolic profile of a compound can directly influence its toxicity. nih.govijrpc.com An ideal animal model should mimic the metabolic pathways and the profile of metabolites observed in humans as closely as possible. labcorp.com Comparative metabolism studies, both in vivo and in vitro, are essential for this evaluation. nih.gov

For Propachlor, studies in rats have provided significant insights into its mammalian metabolism, particularly the formation of methyl sulfone metabolites via the glutathione conjugation pathway. nih.govnih.gov However, the reliance of this pathway on gut microflora highlights a potential area of difference between species and even between individuals, depending on their microbiome composition. nih.gov

Furthermore, metabolic differences have been observed in non-mammalian organisms. For example, distinct metabolic pathways for Propachlor have been identified in different species of soil bacteria. Acinetobacter sp. strain BEM2 and Pseudomonas sp. strain PEM1 metabolize Propachlor through different intermediates. nih.govnih.gov While Acinetobacter produces N-isopropylaniline and isopropylamine (B41738), Pseudomonas produces acetanilide and acetamide. nih.govnih.govresearchgate.net Such studies demonstrate the diverse metabolic capabilities of different organisms and emphasize that findings from one species cannot be universally extrapolated.

The use of transgenic animal models, such as humanized mice, is an emerging approach to overcome species differences in metabolism and to better predict human responses to xenobiotics. nih.gov Ultimately, a weight-of-evidence approach, combining data from in vitro studies with various species and in vivo animal studies, is necessary to thoroughly evaluate the relevance of animal models in the metabolic research of pesticides like Propachlor. nih.gov

Future Directions and Emerging Research Avenues for Propachlor D7

Development of Harmonized Analytical Standards and Reference Materials

The accuracy of Propachlor quantification in environmental samples is heavily reliant on robust analytical methods and reliable reference materials. Propachlor-d7 is indispensable in this regard, acting as an internal standard to compensate for matrix effects and variations in sample preparation and instrument response, thereby improving the precision and accuracy of measurements, especially in complex samples like soil and water clearsynth.comresearchgate.netresearchgate.net. Future research will focus on developing more harmonized analytical standards and reference materials. This includes establishing standardized protocols for the preparation, characterization, and validation of this compound standards to ensure traceability and comparability across different laboratories clearsynth.comfao.org. Emerging trends involve creating certified reference materials (CRMs) with detailed stability data for prolonged storage and use beyond expiry dates, which would reduce recurring costs for analytical laboratories and enhance data reliability fao.org. Furthermore, ongoing efforts aim to refine methods for Propachlor analysis, such as advanced LC-MS/MS techniques, to achieve lower detection limits and better selectivity in complex environmental matrices, with this compound being central to these validation processes clearsynth.comresearchgate.net.

Integration of Multi-Omics Approaches in Environmental and Metabolic Studies

Understanding the complete environmental fate and metabolic pathways of Propachlor requires sophisticated tools that can elucidate complex biological processes. Multi-omics approaches, including genomics, metagenomics, transcriptomics, proteomics, and metabolomics, offer a powerful means to achieve this mdpi.comscribd.comnih.govresearchgate.net. These techniques can identify the microbial communities responsible for Propachlor degradation, pinpoint the specific enzymes involved, and map out the metabolic pathways and transformation products nih.govasm.orgnih.gov. This compound is crucial in these studies for accurately tracking the parent compound and its metabolites within these complex biological systems, enabling a more comprehensive understanding of degradation kinetics and pathways. Future research will leverage these integrated omics technologies to unravel novel degradation mechanisms and identify key genes and enzymes for potential biotechnological applications mdpi.comscribd.com. This will provide deeper insights into Propachlor's environmental behavior, aiding in more accurate risk assessments and the development of targeted remediation strategies.

Advanced Modeling of Environmental Transport and Transformation Processes

Predicting the movement and fate of Propachlor in the environment is essential for assessing its potential risks. Advanced modeling techniques are being developed to simulate its transport (e.g., leaching, runoff) and transformation (e.g., degradation, photolysis) in various environmental compartments epa.goveuropa.euresearchgate.netlbl.gov. These models require accurate input parameters, often derived from experimental data, and validation against real-world measurements. This compound plays a vital role in this validation process by providing precise quantification of Propachlor concentrations in field studies, allowing modelers to calibrate and verify their predictions clearsynth.com. Future research will focus on developing more sophisticated, predictive models that incorporate a wider range of environmental factors, such as soil properties, climate variations, and the influence of organic matter, to better simulate Propachlor's behavior europa.euresearchgate.netacs.org. The integration of real-time monitoring data and advanced statistical methods will further enhance the accuracy and utility of these environmental fate models.

Exploration of Novel Degradation Biocatalysts and Bioremediation Strategies

The remediation of Propachlor-contaminated sites presents an ongoing challenge, driving research into novel biological solutions. This includes the discovery and engineering of specific microorganisms and enzymes capable of efficiently degrading Propachlor researchgate.netredalyc.orgnih.govresearchgate.netresearchgate.net. Current research is exploring microbial consortia, individual bacterial strains, and specific enzymes like dehalogenases or laccases that can break down Propachlor into less harmful substances nih.govasm.orgredalyc.orgresearchgate.net. This compound is an invaluable tool for monitoring the efficacy of these bioremediation efforts, allowing researchers to quantify the reduction of Propachlor concentrations and track the formation or disappearance of metabolites in real-time clearsynth.com. Future directions in this field involve identifying and optimizing novel biocatalysts, developing advanced bioreactor designs, and exploring integrated remediation approaches that combine biological methods with other technologies for enhanced efficiency and sustainability researchgate.netusda.govmdpi.comfrontiersin.org.

Q & A

Q. What analytical methods are most effective for detecting and quantifying Propachlor-d7 in environmental samples?

To detect this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity for deuterated compounds. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate this compound from matrices like water or soil .

- Instrument Parameters : Optimize collision energy and ionization mode (e.g., electrospray ionization in negative mode) to distinguish this compound from its non-deuterated analog.

- Validation : Report limits of detection (LOD) and quantification (LOQ) using spiked samples, adhering to guidelines for precision (±15% RSD) and accuracy (70–120% recovery) .

Q. How do soil properties influence the sorption behavior of this compound?

Design experiments to evaluate organic carbon content (OC%), pH, and clay mineralogy:

- Batch Equilibrium Method : Incubate this compound with soils of varying OC% (e.g., 1–5%) and measure distribution coefficients (Kd) using HPLC .

- Statistical Analysis : Use multiple linear regression to model Kd as a function of OC%, pH, and cation exchange capacity (CEC). Include control samples to account for abiotic degradation .

Q. What are the primary degradation pathways of this compound in aerobic vs. anaerobic environments?

- Aerobic Conditions : Conduct microcosm studies with soil slurries, monitoring degradation via LC-MS/MS. Compare half-lives (t½) under controlled O2 levels .

- Anaerobic Conditions : Use sealed reactors with redox potentials adjusted to −100 to −300 mV. Identify metabolites (e.g., dechlorinated derivatives) through high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can discrepancies in reported half-lives of this compound across studies be resolved?

Discrepancies often arise from variations in experimental conditions:

- Controlled Variables : Standardize soil moisture (e.g., 60% water-holding capacity), temperature (25°C), and microbial activity (sterile vs. non-sterile treatments) .

- Meta-Analysis : Pool data from multiple studies and perform sensitivity analysis to identify dominant factors (e.g., pH, OC%) using tools like R or Python .

- Interlaboratory Comparisons : Collaborate to validate methods under harmonized protocols, as recommended for environmental fate studies .

Q. What experimental designs minimize matrix effects when quantifying this compound in complex samples?

- Matrix-Matched Calibration : Prepare standards in blank matrix extracts to correct for ion suppression/enhancement in LC-MS/MS .

- Internal Standards : Use isotopically labeled analogs (e.g., Propachlor-¹³C) to normalize recovery rates. Validate with post-extraction spikes .

- Advanced Cleanup : Employ dispersive SPE with primary secondary amine (PSA) to remove interfering humic acids in soil extracts .

Q. How can isotopic purity of synthesized this compound be validated for trace-level environmental studies?

Q. What statistical models are optimal for analyzing non-linear degradation kinetics of this compound?

- First-Order Kinetics : Apply the model for initial degradation phases.

- Biphasic Models : Use the Hockey-Stick or Double Exponential model to account for rapid initial degradation followed by slower phases. Fit using nonlinear regression in software like GraphPad Prism .

- Bayesian Methods : Incorporate prior data on Propachlor degradation to improve parameter estimation in sparse datasets .

Methodological Considerations

- Replication : Follow NIH guidelines for reporting experimental conditions (e.g., soil type, incubation duration) to ensure reproducibility .

- Ethical Compliance : Declare any conflicts of interest and adhere to institutional protocols for chemical handling and disposal .

- Data Sharing : Archive raw chromatograms and kinetic data in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.